molecular formula C10H10ClNO3 B12004863 5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one CAS No. 14716-97-3

5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B12004863
CAS No.: 14716-97-3
M. Wt: 227.64 g/mol
InChI Key: IKRAQGBWVLSVKL-UHFFFAOYSA-N
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Description

OXCPM , is a chemical compound with the molecular formula C10H10ClNO3. It belongs to the oxazolidinone class of compounds.

Preparation Methods

The synthesis of OXCPM involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride, followed by cyclization with ethylene glycol. The industrial production methods are not extensively documented, but laboratory-scale procedures exist .

Chemical Reactions Analysis

OXCPM can undergo various chemical reactions:

    Hydrolysis: OXCPM can be hydrolyzed to yield 4-chlorophenoxyacetic acid.

    Oxidation: It may undergo oxidation reactions under suitable conditions.

    Substitution: OXCPM can participate in nucleophilic substitution reactions. Common reagents include acids, bases, and oxidizing agents.

Scientific Research Applications

OXCPM’s applications span several scientific domains:

Mechanism of Action

The exact mechanism by which OXCPM exerts its effects remains largely unexplored. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

OXCPM’s uniqueness lies in its combination of an oxazolidinone ring with a chlorophenoxy group. Similar compounds include other oxazolidinones and chlorophenoxy derivatives, but OXCPM’s specific structure sets it apart .

Biological Activity

5-[(4-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class, known for its significant biological activity, particularly as an antimicrobial agent. This compound exhibits a unique five-membered heterocyclic structure containing nitrogen and oxygen, with a chlorophenoxy group that enhances its biological properties.

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial efficacy , particularly against gram-positive bacteria. Oxazolidinones, including this compound, function by inhibiting bacterial protein synthesis through binding to the ribosomal subunit. This mechanism makes them effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

The binding of this compound to the bacterial ribosome disrupts the translation process, leading to cessation of protein synthesis. The presence of the chlorophenoxy moiety is believed to enhance the compound's interaction with bacterial targets, potentially increasing its potency and spectrum of activity .

Research Findings

Numerous studies have evaluated the biological activities of this compound and its derivatives. Below is a summary of key findings from recent research:

StudyFindings
Antimicrobial Efficacy Showed significant activity against various gram-positive bacteria, including MRSA and VRE .
In Vitro Studies Demonstrated efficacy in inhibiting bacterial growth in laboratory settings, with minimal inhibitory concentrations (MICs) established for multiple strains .
Structural Analysis Molecular docking studies indicated favorable binding interactions with ribosomal RNA components, supporting its mechanism of action .

Case Studies

Case Study 1: Efficacy Against Resistant Strains
A study conducted on various strains of MRSA revealed that this compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as a treatment option for resistant infections. The compound was tested in vitro against multiple MRSA strains and showed a consistent ability to inhibit growth effectively.

Case Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetic properties of this compound indicated favorable absorption characteristics when administered orally. Studies showed that the chlorophenoxy group significantly influences solubility and bioavailability compared to other oxazolidinones, enhancing its therapeutic potential .

Properties

CAS No.

14716-97-3

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

5-[(4-chlorophenoxy)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10ClNO3/c11-7-1-3-8(4-2-7)14-6-9-5-12-10(13)15-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

IKRAQGBWVLSVKL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)COC2=CC=C(C=C2)Cl

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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